1-Azido-4-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

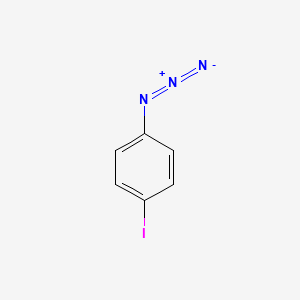

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOKWWVZXVTOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201951 | |

| Record name | 1-Azido-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53694-87-4 | |

| Record name | 1-Azido-4-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053694874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azido-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent and Application of 1-Azido-4-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-4-iodobenzene is a versatile chemical reagent that has found significant application in the fields of chemical biology and drug development. Its utility stems from the presence of two key functional groups: an azide and an iodine atom. The azide group allows for its use in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the aryl iodide provides a site for radioiodination and serves as a photoactivatable group for photoaffinity labeling. This technical guide delves into the historical context of its synthesis, provides detailed experimental protocols, presents quantitative data, and illustrates its primary applications through logical workflow diagrams.

Discovery and Historical Context

While a singular, celebrated discovery of this compound is not prominently documented, its synthesis is a direct consequence of foundational 19th-century discoveries in organic chemistry. The groundwork for its preparation was laid by two pivotal developments:

-

The Diazotization of Aromatic Amines: In 1858, Peter Griess discovered that treating aromatic amines with nitrous acid produced diazonium salts. This discovery opened up a vast area of aromatic chemistry.

-

The Sandmeyer Reaction: In 1884, Traugott Sandmeyer found that the diazonium group could be replaced by various nucleophiles, including halides and pseudohalides, using copper(I) salts as catalysts.[1] The synthesis of aryl azides from diazonium salts is a well-established extension of this chemistry.[2][3]

The first organic azide, phenyl azide, was prepared by Peter Griess in 1864 through the reaction of phenyldiazonium with ammonia.[2] The synthesis of this compound follows the same fundamental principles, starting from the readily available precursor, 4-iodoaniline.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the precursor, 4-iodoaniline, followed by its diazotization and subsequent reaction with an azide source.

Synthesis of 4-Iodoaniline

Several methods exist for the synthesis of 4-iodoaniline. A common and reliable laboratory-scale method involves the direct iodination of aniline in the presence of a base to neutralize the hydrogen iodide formed during the reaction.[4][5][6]

Experimental Protocol: Synthesis of 4-Iodoaniline [4][5]

-

Reaction Setup: In a suitable reaction vessel, dissolve aniline and sodium bicarbonate in water. Cool the mixture in an ice bath.

-

Iodination: While stirring vigorously, slowly add powdered iodine in portions to the cooled solution. The reaction is typically kept at a low temperature to control the reaction rate and minimize side reactions.

-

Work-up: After the addition of iodine is complete, continue stirring until the color of iodine disappears. The crude 4-iodoaniline precipitates from the solution.

-

Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or gasoline, to yield p-iodoaniline as a crystalline solid.[4][5]

| Parameter | Value | Reference |

| Starting Material | Aniline | [4][5] |

| Reagents | Iodine, Sodium Bicarbonate | [4][5] |

| Solvent | Water | [4][5] |

| Typical Yield | 75-84% | [4] |

| Melting Point | 62-63 °C | [4] |

Synthesis of this compound from 4-Iodoaniline

The conversion of 4-iodoaniline to this compound involves two classical reactions in organic synthesis: diazotization and azidation.

Experimental Protocol: Synthesis of this compound

-

Diazotization:

-

Dissolve 4-iodoaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored using starch-iodide paper to detect excess nitrous acid.

-

-

Azidation:

-

To the freshly prepared, cold diazonium salt solution, add a solution of sodium azide (NaN₃) in water. The addition should be done cautiously and at a low temperature to control the evolution of nitrogen gas.

-

Allow the reaction mixture to stir at low temperature for a specified time and then warm to room temperature. The product, this compound, will precipitate out of the solution.

-

-

Work-up and Purification:

-

Collect the crude product by filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

-

| Parameter | Value | Reference |

| Starting Material | 4-Iodoaniline | General Procedure |

| Reagents | Sodium Nitrite, Sodium Azide, Strong Acid | General Procedure |

| Reaction Temperature | 0-5 °C | General Procedure |

| Product | This compound | General Procedure |

| Molecular Formula | C₆H₄IN₃ | General Procedure |

| Molecular Weight | 245.02 g/mol | General Procedure |

Applications in Research and Drug Development

This compound is a valuable tool in chemical biology and drug discovery due to its dual functionality.

Photoaffinity Labeling

The aryl azide group in this compound can be activated by UV light to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, such as amino acid residues in the binding pocket of a protein. This technique, known as photoaffinity labeling, is used to identify and map the binding sites of small molecules on their protein targets.[7][8][9][10]

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Organic azide - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. CN106542958B - A kind of preparation method of o-iodoaniline - Google Patents [patents.google.com]

- 7. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Azido-4-iodobenzene (CAS: 53694-87-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Azido-4-iodobenzene, a versatile bifunctional reagent widely utilized in organic synthesis and chemical biology. This document details its physicochemical properties, safety and handling protocols, synthesis, and key applications, with a focus on experimental procedures relevant to researchers in drug discovery and development.

Core Properties and Safety Information

This compound is a valuable building block possessing two key functional groups: an azide and an iodo group. The azide moiety allows for participation in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and serves as a precursor to highly reactive nitrenes for photoaffinity labeling. The iodo group provides a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 53694-87-4 | [1][2] |

| Molecular Formula | C₆H₄IN₃ | [2] |

| Molecular Weight | 245.02 g/mol | [1][2] |

| Appearance | White to pale yellow solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Flash Point | -33 °C (-27.4 °F) | [1][4] |

| Solubility | Commonly supplied as a 0.5 M solution in tert-butyl methyl ether. | [1][4] |

| Storage Temperature | −20°C | [1][4] |

Spectroscopic Data

-

¹H NMR: Signals in the aromatic region, typically showing a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.

-

¹³C NMR: Six signals in the aromatic region, with carbons attached to iodine and the azide group showing characteristic shifts.

-

IR: A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) stretching vibration.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 245.02, with a characteristic isotopic pattern for iodine.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a fume hood by trained personnel.

| Hazard Class | GHS Pictogram | Hazard Statement(s) |

| Flammable Liquids | GHS02 | H225: Highly flammable liquid and vapor. |

| Skin Irritation | GHS07 | H315: Causes skin irritation. |

| Eye Irritation | GHS07 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | GHS08 | H372: Causes damage to organs through prolonged or repeated exposure. |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: Organic azides are potentially explosive, especially when heated or subjected to shock. Handle with care and avoid isolation of the pure solid when possible.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from 4-iodoaniline through a diazotization reaction followed by treatment with sodium azide.

Synthesis of this compound from 4-Iodoaniline

This two-step procedure first involves the formation of a diazonium salt from 4-iodoaniline, which is then converted to the corresponding azide.

Step 1: Diazotization of 4-Iodoaniline

-

Dissolve 4-iodoaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise to the stirred solution of 4-iodoaniline, maintaining the temperature below 5 °C.

-

The formation of the 4-iodobenzenediazonium salt is typically monitored by the disappearance of the starting aniline (e.g., by TLC) and a positive test with starch-iodide paper for excess nitrous acid.

Step 2: Azide Substitution

-

In a separate flask, dissolve sodium azide (1.2-1.5 eq) in water and cool the solution to 0-5 °C.

-

Slowly add the freshly prepared, cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

The product, this compound, will typically precipitate as a solid or can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Caption: Synthesis of this compound from 4-iodoaniline.

Key Applications and Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an excellent substrate for CuAAC reactions, leading to the formation of stable 1,4-disubstituted 1,2,3-triazole linkages. This "click" reaction is widely used in drug discovery for creating libraries of compounds and for bioconjugation.[5][6]

General Protocol for CuAAC:

-

In a suitable reaction vessel, dissolve the alkyne-containing molecule (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water, or DMF).

-

Add a copper(I) source, which can be generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄, 1-10 mol%) and a reducing agent such as sodium ascorbate (10-50 mol%).

-

Alternatively, a pre-formed copper(I) catalyst like copper(I) iodide (CuI) can be used.

-

The reaction is often accelerated by the addition of a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC, LC-MS, etc.).

-

Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The product can be purified by column chromatography or recrystallization.

Caption: General workflow for a CuAAC (Click) reaction.

Photoaffinity Labeling

The azide group in this compound can be photochemically converted into a highly reactive nitrene, which can form a covalent bond with nearby molecules, including the binding sites of proteins. This makes it a valuable core structure for photoaffinity probes to identify protein-ligand interactions.[7][8][9]

General Protocol for Photoaffinity Labeling:

-

Probe Incubation: Incubate the biological sample (e.g., cell lysate, purified protein) with the photoaffinity probe derived from this compound at a suitable concentration and for a sufficient time to allow for binding to the target protein.

-

UV Irradiation: Irradiate the sample with UV light (typically around 254-365 nm) to generate the reactive nitrene species. This will lead to covalent cross-linking of the probe to its binding partner.

-

Target Enrichment (if applicable): If the probe contains a reporter tag (e.g., biotin, often introduced via a click reaction to an alkyne handle on the probe), the labeled proteins can be enriched using affinity purification (e.g., streptavidin beads).

-

Analysis: The labeled proteins are then analyzed by techniques such as SDS-PAGE, in-gel fluorescence, Western blotting, or mass spectrometry to identify the target protein and the site of covalent modification.

References

- 1. 1-叠氮基-4-碘苯 溶液 0.5 M in tert-butyl methyl ether, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound | C6H4IN3 | CID 3016836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 53694-87-4,this compound | lookchem [lookchem.com]

- 4. This compound 0.5M tert-butyl methyl ether, = 95 HPLC 53694-87-4 [sigmaaldrich.com]

- 5. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies [mdpi.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]

- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Azido-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 1-Azido-4-iodobenzene, a chemical compound of interest in various research and development applications.

Core Molecular Data

This compound is an aromatic compound containing both an azide and an iodine substituent on a benzene ring. Its chemical properties are derived from the interplay of these functional groups.

| Property | Value |

| Molecular Formula | C6H4IN3[1][2] |

| Molecular Weight | 245.02 g/mol [1] |

| CAS Number | 53694-87-4[1] |

Structural Representation

The structure of this compound consists of a central benzene ring to which an azide group (-N3) and an iodine atom (-I) are attached at para positions (positions 1 and 4).

Caption: Molecular components of this compound.

References

1-Azido-4-iodobenzene chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-4-iodobenzene is a valuable bifunctional reagent in organic synthesis and chemical biology. Its unique structure, incorporating both a reactive azide group and an iodine atom, allows for sequential and orthogonal functionalization, making it a versatile building block in the construction of complex molecules, including therapeutic agents and molecular probes. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, an analysis of its reactivity, and its spectroscopic characterization.

Chemical and Physical Properties

This compound is a halogenated aryl azide. While it is often handled in solution due to safety considerations, understanding the properties of the pure compound is crucial for its effective use.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄IN₃ | [1] |

| Molecular Weight | 245.02 g/mol | [1] |

| CAS Number | 53694-87-4 | [1] |

| Appearance | Typically handled as a solution; solid form is a yellow solid. | [2] |

| Melting Point | Not available (often listed as N/A due to thermal instability) | [3] |

| Boiling Point | Not available (decomposes upon heating) | [3] |

| Density | Not available for the pure solid. | [3] |

| Solubility | Soluble in organic solvents like tert-butyl methyl ether, DMSO, and ethanol/water mixtures. | [2] |

Synonyms: 4-Iodophenyl azide, p-Azidoiodobenzene, 1-Iodo-4-azidobenzene.[1]

Synthesis and Purification

The most common laboratory synthesis of this compound involves the diazotization of 4-iodoaniline followed by treatment with sodium azide. This method is analogous to the well-established synthesis of other aryl azides.[4]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of aryl azides from aryl amines.

Materials:

-

4-Iodoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ice

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer, dissolve 4-iodoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise to the stirring solution of 4-iodoaniline, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Azidation: In a separate flask, dissolve sodium azide (1.2-1.5 eq) in deionized water and cool the solution in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the cold sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed. Allow the reaction mixture to stir at 0-5 °C for 1-2 hours and then warm to room temperature, continuing to stir for several hours or overnight.

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Diagram 1: Synthesis of this compound

References

Spectroscopic Profile of 1-Azido-4-iodobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Azido-4-iodobenzene, a valuable reagent in organic synthesis, particularly in click chemistry and the formation of complex nitrogen-containing heterocycles. The information is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for characterization and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Where experimental data is not directly available, estimated values based on analogous compounds and established spectroscopic principles are provided and noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Estimated)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | Doublet | 2H | Ar-H (ortho to -I) |

| ~6.90 | Doublet | 2H | Ar-H (ortho to -N₃) |

Note: Estimated values are based on the analysis of substituent effects on the benzene ring, with iodine acting as a deshielding group and the azide group having a smaller deshielding effect.

¹³C NMR (Estimated)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-N₃ |

| ~138 | C-H (ortho to -I) |

| ~121 | C-H (ortho to -N₃) |

| ~95 | C-I |

Note: Estimated values are derived from data for similar substituted benzenes.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 | Strong, Sharp | Asymmetric stretch of azide (-N₃) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1600-1450 | Medium | Aromatic C=C skeletal vibrations |

| ~820 | Strong | para-disubstituted C-H out-of-plane bend |

The most characteristic and diagnostic peak for this compound is the strong, sharp absorption around 2100 cm⁻¹ due to the azide functional group.

Mass Spectrometry (MS)

| Parameter | Value | Source |

| Molecular Formula | C₆H₄IN₃ | - |

| Molecular Weight | 245.02 g/mol | PubChem |

| Exact Mass | 244.94499 Da | PubChem |

Expected Fragmentation:

The primary fragmentation pathway for aryl azides in mass spectrometry is the loss of a nitrogen molecule (N₂), which has a mass of 28 Da. This would result in a prominent peak at m/z 217, corresponding to the iodophenylnitrene radical cation. Further fragmentation of the aromatic ring would also be observed.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

Sample Preparation:

-

EI: Introduce a small amount of the sample, either as a solid or dissolved in a volatile solvent, into the ion source.

-

ESI: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 1 µg/mL).

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

A Comprehensive Technical Guide to 1-Azido-4-iodobenzene for Advanced Research Applications

For Immediate Release

This technical guide provides an in-depth overview of 1-azido-4-iodobenzene, a critical reagent in organic synthesis and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's nomenclature, physicochemical properties, key experimental protocols, and its role in modern chemical synthesis.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms:

-

4-Iodophenyl azide[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This data is essential for experimental design, safety considerations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄IN₃ | [1][2] |

| Molecular Weight | 245.02 g/mol | [1][3] |

| CAS Number | 53694-87-4 | [1][3] |

| Appearance | Not explicitly stated, but related aryl azides are often pale yellow oils or solids. | |

| Storage Temperature | -20°C (as a solution) | [3] |

| Flash Point | -33 °C (as a 0.5 M solution in tert-butyl methyl ether) | [3] |

Synthesis and Reaction Pathways

This compound is a versatile bifunctional molecule, featuring an azide group for "click chemistry" and an iodo-group for cross-coupling reactions. Its synthesis and subsequent reactions are central to the construction of complex molecular architectures.

Synthesis of this compound

The primary synthetic route to this compound involves the diazotization of 4-iodoaniline followed by treatment with an azide salt.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the efficient and specific formation of a stable triazole linkage with a terminal alkyne.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and laboratory conditions.

Synthesis of this compound from 4-Iodoaniline

This protocol is adapted from standard procedures for the synthesis of aryl azides from anilines.

Materials:

-

4-Iodoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Procedure:

-

Diazotization: In a flask, suspend 4-iodoaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5°C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

Azidation: In a separate flask, dissolve sodium azide in water and cool to 0-5°C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Safety Note: Diazonium salts can be explosive when isolated and should be handled with extreme caution. Sodium azide is highly toxic. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical procedure for the "click" reaction between this compound and a terminal alkyne.[4][5][6][7]

Materials:

-

This compound

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A suitable solvent system (e.g., t-butanol/water, DMF, DMSO)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve this compound and the terminal alkyne in the chosen solvent system.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. In another vial, prepare an aqueous solution of copper(II) sulfate.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure 1,4-disubstituted triazole.

References

- 1. This compound | C6H4IN3 | CID 3016836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound 0.5M tert-butyl methyl ether, = 95 HPLC 53694-87-4 [sigmaaldrich.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. axispharm.com [axispharm.com]

Theoretical Reactivity of 1-Azido-4-iodobenzene: A Technical Guide

Abstract

This technical guide provides an in-depth theoretical analysis of the reactivity of 1-azido-4-iodobenzene. In the absence of direct computational studies on this specific molecule, this paper synthesizes data from theoretical investigations into phenyl azide, substituted aryl azides, and iodobenzene to build a comprehensive reactivity model. The primary reaction pathways explored are [3+2] cycloaddition and thermal/photochemical nitrene formation. The electronic influence of the para-iodo substituent is analyzed in the context of these reactions. All quantitative data from analogous systems are summarized in structured tables, and key reaction mechanisms are visualized using Graphviz diagrams. This document serves as a foundational resource for researchers interested in the computational chemistry and synthetic applications of this compound.

Introduction

This compound is a bifunctional organic molecule possessing two key reactive sites: the azido (-N₃) group and the iodo (-I) group. The azide functionality is well-known for its participation in 1,3-dipolar cycloadditions ("click chemistry") and its ability to form highly reactive nitrene intermediates upon thermal or photochemical activation. The iodo substituent, a heavy halogen, can influence the electronic properties of the aromatic ring and participate in various cross-coupling reactions. Understanding the interplay between these two groups is crucial for predicting the molecule's behavior and designing synthetic strategies. This guide leverages high-level computational data from closely related compounds to elucidate the primary reactive pathways of this compound.

Theoretical Methodology: A Note on Analogous Systems

The quantitative data and reaction pathways presented herein are derived from Density Functional Theory (DFT) and other ab initio computational studies on phenyl azide, various para-substituted phenyl azides, and iodobenzene. Common computational methods cited in the literature for these types of analyses include the use of functionals like B3LYP, M06-2X, and CASSCF/CASPT2 with basis sets such as 6-31G(d), 6-311+G(d,p), and def2-TZVP.[1][2][3][4][5][6][7][8] These methods have been shown to provide reliable insights into reaction energetics, transition state geometries, and electronic structures. While these computational protocols are standard, it is imperative to note that the specific energy values are for the model systems and should be considered as high-quality estimates for the behavior of this compound.

Key Reaction Pathways

The reactivity of this compound is dominated by the chemistry of the azido group, modulated by the electronic effects of the para-iodine atom.

[3+2] 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of azides with unsaturated systems (alkynes, alkenes) is a cornerstone of modern organic synthesis, leading to the formation of five-membered heterocycles like triazoles and triazolines.[9] Theoretical studies on phenyl azide and its derivatives provide a solid framework for predicting the behavior of this compound in these reactions.

The iodine atom is weakly deactivating via induction and weakly donating via resonance. Studies on the electronic effects of the azide group itself have shown it can act as an inductively withdrawing group, while its resonance contribution can vary depending on the system it's attached to.[10][11] For a para-substituent like iodine on a phenyl azide, the overall electronic effect on the cycloaddition reactivity is expected to be modest. The Hammett constants for similar substituents suggest that electron-withdrawing groups can slightly enhance the reaction rate in certain cases.[1]

The following table summarizes activation energies (Ea) and relative energies for the [3+2] cycloaddition of substituted phenyl azides with various dipolarophiles, as determined by DFT calculations in the literature. These values provide a baseline for estimating the reactivity of this compound.

| Azide Reactant | Dipolarophile | Computational Method | Solvent | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |

| Phenyl Azide | 2,3-Dihydrofuran | B3LYP/6-311++G(d,p) | Gas Phase | 15.9 | -27.5 |

| p-Nitrophenyl Azide | 2,3-Dihydrofuran | B3LYP/6-311++G(d,p) | Gas Phase | 15.1 | -30.0 |

| p-Methylphenyl Azide | 2,3-Dihydrofuran | B3LYP/6-311++G(d,p) | Gas Phase | 16.2 | -26.9 |

| Methyl Azide | Cyclooctyne | M06-2X/6-311++G(d)//M06-2X/6-31+G(d) | - | ~4.5 - 6.0 | - |

| Phenyl Azide | Guanidine | B3LYP/6-311+G(2d,p) | Chloroform | ~20.0 - 24.0 | - |

Note: Data is compiled and adapted from multiple sources for comparative purposes.[1][2][5][7] The exact values are highly dependent on the specific reaction, computational method, and solvent model used.

The concerted [3+2] cycloaddition mechanism is generally accepted for uncatalyzed reactions. The workflow involves the synchronous, albeit potentially asynchronous, formation of two new sigma bonds.

Nitrene Formation: Thermal and Photochemical Decomposition

Aryl azides can eliminate molecular nitrogen (N₂) upon heating or irradiation to yield highly reactive aryl nitrene intermediates. These nitrenes exist in singlet and triplet spin states, which have different reactivities.

Theoretical studies on prototype azides indicate that thermal decomposition proceeds via a stepwise mechanism where the rate-determining step is the formation of the nitrene.[6][12] The reaction can proceed through a spin-allowed path to the singlet nitrene or a spin-forbidden path to the triplet nitrene.[6][12] Photochemical decomposition involves excitation to an excited singlet state, followed by dissociation.[3]

Computational studies on isopropyl azide have calculated the relative energies for the transition state (spin-allowed) and the intersystem crossing point (spin-forbidden) to be very similar, around 45.5-45.8 kcal/mol.[6][12] While alkyl azides differ from aryl azides, this provides a valuable energetic benchmark. For phenylnitrene itself, extensive computational work has characterized the energy gap between the singlet and triplet states and the barriers to subsequent reactions like ring expansion.[13][14]

| Species / State | Computational Method | Relative Energy (kcal/mol) |

| Isopropyl Azide Singlet TS | CASSCF/MS-CASPT2 | 45.75 |

| Isopropyl Azide S₀/T₀ Intersystem Crossing | CASSCF/MS-CASPT2 | 45.52 |

| Phenylnitrene (Singlet-Triplet Gap, ΔE_ST) | CASPT2 | ~18-20 |

Note: Data is compiled from literature on model systems.[6][12][13] The energy values are relative to the ground state azide.

C-I Bond Reactivity

The carbon-iodine bond in iodobenzene and its derivatives is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage, particularly under photochemical conditions.[15] DFT studies have shown that the C-I bond can be elongated and weakened by external factors like electric fields.[16] While the primary reactivity of this compound is dictated by the azide group, the C-I bond offers a secondary site for transformations, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Theoretical analysis of these reactions is complex, but the C-I bond dissociation energy (BDE) is a key parameter.

| Compound | Computational Method | C-I Homolytic BDE (kcal/mol) |

| Iodobenzene | G3(MP2,CC) | ~65 |

| Iodoethane | M06-2X/def2-TZVPP | ~53 |

| Iodomethane | M06-2X/def2-TZVPP | ~55 |

Note: Data is compiled and adapted from various computational chemistry resources.[17][18] The BDE for this compound is expected to be in a similar range to iodobenzene.

Conclusion

This technical guide provides a theoretical framework for understanding the reactivity of this compound. Based on extensive computational data from analogous systems, the principal reactive pathways are identified as [3+2] cycloadditions and thermal/photochemical nitrene formation, both stemming from the versatile azido group. The para-iodo substituent is predicted to have a modest electronic influence on these primary reactions but offers a crucial secondary reactive handle for C-I bond functionalization, particularly in cross-coupling chemistry. The quantitative data and mechanistic diagrams presented serve as a predictive tool for experimental design and further computational investigation into this and related bifunctional aromatic compounds. Future direct DFT studies on this compound are warranted to refine these models and provide precise energetic data.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Dipolar cycloaddition between substituted phenyl azide and 2,3-dihydrofuran [ouci.dntb.gov.ua]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hammer.purdue.edu [hammer.purdue.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. Time-Resolved Probing of the Iodobenzene C-Band Using XUV-Induced Electron Transfer Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Dawn of Aryl Azide Chemistry: A Technical Guide to Early Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

First synthesized by Peter Griess in 1864, aryl azides have become indispensable reagents in the toolkit of organic chemists.[1] Their unique reactivity, characterized by the facile extrusion of molecular nitrogen, opened up new avenues for the synthesis of a diverse array of nitrogen-containing compounds. This technical guide delves into the foundational applications of aryl azides in organic chemistry, providing a detailed look at the pioneering reactions that established their importance. We will explore the seminal work of Curtius, Staudinger, and Schmidt, offering insights into the mechanisms, experimental protocols, and early synthetic utility of these energetic molecules.

The Discovery of Phenyl Azide by Peter Griess

The journey into the rich chemistry of aryl azides began with Peter Griess's discovery of phenyl azide in 1864. His work laid the groundwork for the entire field, demonstrating the synthesis of this foundational compound from phenyldiazonium salts.[1]

Experimental Protocol: Synthesis of Phenyl Azide

A detailed, modern protocol for the synthesis of phenyl azide, based on the principles of Griess's discovery, is provided by Organic Syntheses. The procedure involves the diazotization of phenylhydrazine followed by treatment with a nitrite source.

Reaction:

C₆H₅NHNH₂ + HNO₂ → C₆H₅N₃ + 2H₂O

Procedure:

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 300 ml of water and 55.5 ml of concentrated hydrochloric acid are placed. The flask is cooled in an ice-salt bath, and 33.5 g (0.31 mole) of phenylhydrazine is added dropwise over 5–10 minutes, leading to the separation of phenylhydrazine hydrochloride as fine white plates. After cooling to 0°C, 100 ml of ether is added. A solution of 25 g of technical sodium nitrite in 30 ml of water is then added from the dropping funnel at a rate that maintains the temperature below 5°C (this typically takes 25–30 minutes). The reaction mixture is then subjected to steam distillation, and the phenyl azide is isolated from the distillate. The product is a pale yellow, oily liquid.[2]

Quantitative Data:

| Reactant | Moles | Product | Yield | Boiling Point |

| Phenylhydrazine | 0.31 | Phenyl Azide | 65-68% | 49–50°C at 5 mm Hg |

Note: Phenyl azide is explosive and should be handled with extreme care. Distillation should be performed behind a safety shield.[2]

The Curtius Rearrangement: Access to Amines and Isocyanates

In 1885, Theodor Curtius discovered a reaction that would become a cornerstone of organic synthesis: the thermal decomposition of acyl azides to isocyanates.[3][4][5] This reaction, now known as the Curtius rearrangement, provides a powerful method for the conversion of carboxylic acids into primary amines with the loss of one carbon atom.[5][6]

The isocyanate intermediate generated in the Curtius rearrangement is highly versatile and can be trapped with various nucleophiles to yield a range of important functional groups.[3][6]

-

Reaction with water: produces a primary amine and carbon dioxide.

-

Reaction with alcohols: forms carbamates.

-

Reaction with amines: yields ureas.

Signaling Pathway of the Curtius Rearrangement

The mechanism of the Curtius rearrangement is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. The migration of the R-group occurs with retention of configuration.[6]

Caption: The Curtius rearrangement proceeds through a concerted mechanism to form an isocyanate.

Experimental Protocol: Early Example of the Curtius Rearrangement

An early application of the Curtius rearrangement was the Darapsky degradation, which converts α-cyanoesters to amino acids.[6]

Reaction Sequence:

-

R-CH(CN)COOR' + N₂H₄ → R-CH(CN)CONHNH₂

-

R-CH(CN)CONHNH₂ + HNO₂ → R-CH(CN)CON₃

-

R-CH(CN)CON₃ (in EtOH, heat) → R-CH(CN)NHCOOEt + N₂

-

R-CH(CN)NHCOOEt + H₃O⁺ → R-CH(NH₂)COOH

Procedure: The α-cyanoester is first converted to the corresponding acylhydrazine by reaction with hydrazine. Treatment of the acylhydrazine with nitrous acid furnishes the acyl azide. Heating the acyl azide in ethanol induces the Curtius rearrangement to yield the ethyl carbamate. Finally, acid hydrolysis of both the nitrile and the carbamate groups affords the amino acid.[6]

The Staudinger Reaction: A Mild Route to Amines

In 1919, Hermann Staudinger and Jules Meyer reported a remarkably mild and efficient reaction between an aryl azide and a phosphine, such as triphenylphosphine.[6][7][8] This reaction, now known as the Staudinger reaction, proceeds through an iminophosphorane intermediate, which upon hydrolysis, yields a primary amine and the corresponding phosphine oxide.[6][9]

The Staudinger reaction is highly chemoselective and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules.[6]

Experimental Workflow for the Staudinger Reaction

The reaction is typically a two-step process: the formation of the iminophosphorane followed by its hydrolysis.

Caption: A typical workflow for the Staudinger reduction of an aryl azide to a primary amine.

Quantitative Data from Early Staudinger Reactions

| Aryl Azide | Phosphine | Product | Yield (Iminophosphorane formation) |

| Phenyl Azide | Triphenylphosphine | Phenyl(triphenyl)phosphorane | Quantitative[10] |

| 2,6-Dichlorophenyl Azide | Triphenylphosphine | 2,6-Dichlorophenyl(triphenyl)phosphorane | Quantitative[10] |

The Schmidt Reaction: Expanding the Scope of Azide Chemistry

In 1923, Karl Friedrich Schmidt discovered that hydrazoic acid reacts with carbonyl compounds in the presence of a strong acid to yield amines or amides.[11] The reaction with ketones, which produces amides, is particularly relevant to the chemistry of aryl azides as it provides an alternative to the Beckmann rearrangement.[12] For instance, the reaction of benzophenone with hydrazoic acid yields benzanilide.[11][12]

Logical Relationship in the Schmidt Reaction of Ketones

The mechanism of the Schmidt reaction with ketones involves the acid-catalyzed addition of hydrazoic acid to the carbonyl group, followed by a rearrangement that expels nitrogen gas.

Caption: The logical progression of the Schmidt reaction of an aryl ketone to an amide.

Early Applications in Heterocycle Synthesis

Beyond these fundamental transformations, aryl azides were quickly recognized for their utility in the synthesis of nitrogen-containing heterocycles. The thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo a variety of cyclization reactions.

Synthesis of Carbazoles

One of the earliest applications of this chemistry was the synthesis of carbazoles from 2-azidobiphenyls. Thermolysis of 2-azidobiphenyl leads to the formation of a nitrene that undergoes intramolecular C-H insertion to afford carbazole.

Experimental Protocol: Synthesis of Carbazoles from Biaryl Azides

Quantitative Data for Rhodium-Catalyzed Carbazole Synthesis:

| Biaryl Azide | Catalyst | Product | Yield |

| 2-Azido-4'-methylbiphenyl | Rh₂(O₂CC₃F₇)₄ | 2-Methylcarbazole | 93% |

| 2-Azido-4-bromobiphenyl | Rh₂(O₂CC₃F₇)₄ | 3-Bromocarbazole | 85% |

Synthesis of Triazoles

Aryl azides are also key precursors for the synthesis of 1,2,3-triazoles via [3+2] cycloaddition reactions with alkynes, a reaction that has gained immense popularity in modern chemistry as a prime example of "click chemistry." Even in the early days of azide chemistry, the propensity of aryl azides to undergo cycloadditions was recognized.

Conclusion

The early applications of aryl azides in organic chemistry, pioneered by the likes of Griess, Curtius, Staudinger, and Schmidt, laid a robust foundation for the development of modern synthetic methods. The Curtius rearrangement, the Staudinger reaction, and the Schmidt reaction remain fundamental transformations taught in introductory and advanced organic chemistry courses alike. Furthermore, the use of aryl azides in the synthesis of heterocycles continues to be an active area of research. This technical guide has provided a glimpse into the origins of this fascinating area of chemistry, highlighting the key discoveries and experimental frameworks that continue to influence the work of researchers, scientists, and drug development professionals today.

References

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Curtius Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staudinger Reaction | Thermo Fisher Scientific - RU [thermofisher.com]

- 7. synarchive.com [synarchive.com]

- 8. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 10. Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation in living cells - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC00179K [pubs.rsc.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 13. Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Dual Reactivity of 1-Azido-4-iodobenzene: An In-depth Technical Guide

An exploration into the chemoselective reactions of 1-azido-4-iodobenzene, detailing the orthogonal reactivity of its iodo and azido functionalities, and providing a technical resource for researchers in synthetic chemistry and drug development.

Introduction

This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure incorporates two key functional groups: an azide and an iodine atom, each exhibiting distinct and predictable reactivity. This allows for selective transformations at either position, making it a powerful tool for the construction of complex molecular architectures. The electron-withdrawing nature of the iodine atom enhances the reactivity of the azide group in various reactions, while the carbon-iodine bond is susceptible to a range of cross-coupling reactions. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its applications in Suzuki-Miyaura coupling, Sonogashira coupling, Staudinger reaction, and 1,3-dipolar cycloaddition reactions.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the diazotization of 4-iodoaniline, followed by treatment with sodium azide.

Experimental Protocol: Synthesis of this compound from 4-Iodoaniline

Materials:

-

4-Iodoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flask, suspend 4-iodoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C using an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the suspension while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

-

In a separate flask, dissolve sodium azide (1.2 eq) in water and cool the solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional hour.

-

Neutralize the reaction mixture with a cold aqueous solution of NaOH.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield this compound as a solid. The crude product can be further purified by recrystallization or column chromatography.

Note: Organic azides can be explosive and should be handled with care. It is recommended to perform the reaction behind a blast shield and avoid heating the neat compound.

Reactivity of the Iodine Moiety: Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds while preserving the azide functionality for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting the aryl iodide with an arylboronic acid in the presence of a palladium catalyst and a base.

The Azide Functional Group in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azide functional group, with its unique reactivity and compact size, has emerged as a cornerstone of modern organic synthesis. Its utility spans a wide array of chemical transformations, from the creation of complex nitrogen-containing scaffolds to the precise modification of biomolecules. This technical guide provides a comprehensive overview of the azide's role in organic synthesis, with a focus on key reactions, experimental methodologies, and applications in drug discovery and chemical biology.

Core Properties and Safe Handling of Organic Azides

Organic azides (R-N₃) are characterized by a linear arrangement of three nitrogen atoms. This structure imparts a unique electronic character, with the terminal nitrogen atom being mildly nucleophilic and the central nitrogen atom being electrophilic. A key feature of the azide group is its ability to release dinitrogen gas (N₂), a thermodynamically favorable process that drives many of its characteristic reactions.[1]

However, the high energy nature of the azide functional group necessitates careful handling. Low molecular weight organic azides, and those with a high nitrogen-to-carbon ratio, can be explosive and sensitive to heat, shock, and friction.[2][3]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves. For reactions with potentially explosive azides, a blast shield is essential.[4]

-

Scale: Use the smallest possible scale for your experiments, especially during initial investigations.[5]

-

Handling: Avoid using metal spatulas to handle azides, as this can lead to the formation of highly sensitive heavy metal azides.[2][5] Use plastic or ceramic spatulas instead.[4]

-

Solvents: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can form dangerously explosive di- and tri-azidomethane.[2][3]

-

Storage: Store organic azides in a cool, dark place, away from heat, light, and sources of shock.[3][4]

-

Waste Disposal: Azide-containing waste should be collected in a separate, clearly labeled container and should not be mixed with acidic waste, which could generate highly toxic and explosive hydrazoic acid.[2][3]

Synthesis of Organic Azides

The preparation of organic azides can be achieved through several reliable methods. The choice of method depends on the nature of the starting material and the desired azide.

From Primary Amines via Diazo Transfer

A common and effective method for the synthesis of azides from primary amines is the diazo transfer reaction. Reagents like trifluoromethanesulfonyl azide (TfN₃) and imidazole-1-sulfonyl azide are used to transfer a diazo group to the amine, which then rearranges to the corresponding azide.[1][6]

From Alkyl and Aryl Halides

Nucleophilic substitution of alkyl halides with sodium azide is a straightforward method for preparing alkyl azides. For aryl azides, the displacement of a diazonium salt with sodium azide is a widely used procedure.[1]

Key Reactions of the Azide Functional Group

The versatility of the azide group is showcased in a variety of powerful chemical transformations that are central to modern organic synthesis.

Azide-Alkyne Cycloadditions (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry."[1][7][8] This reaction is characterized by its high efficiency, broad scope, and the formation of a stable triazole linkage.[7][9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[10][11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For biological applications where the cytotoxicity of copper is a concern, SPAAC provides a metal-free alternative. This reaction utilizes a strained cyclooctyne that reacts readily with an azide without the need for a catalyst.[7]

Quantitative Data: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition

| Catalyst System | Regioselectivity | Reaction Rate | Biocompatibility | Key Features |

| Copper(I) | 1,4-disubstituted | Very Fast | Limited (cytotoxic) | High yielding, robust, requires reducing agent and/or ligand.[10] |

| Ruthenium(II) | 1,5-disubstituted | Moderate | Moderate | Complements CuAAC, tolerates internal alkynes.[8] |

| Strain-Promoted (e.g., DBCO) | Mixture of regioisomers | Fast | Excellent | Metal-free, ideal for live-cell imaging. |

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for a small-scale CuAAC reaction.

Materials:

-

Azide-containing compound (1.0 equiv)

-

Terminal alkyne-containing compound (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

-

Sodium ascorbate (0.1-0.2 equiv)

-

Solvent (e.g., t-BuOH/H₂O 1:1, THF/H₂O 1:1, DMSO)

Procedure:

-

Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Logical Relationship: CuAAC Catalytic Cycle

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine bearing an electrophilic trap (typically a methyl ester).[12][13] This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it invaluable for the modification of biomolecules.[14][15]

Quantitative Data: Solvent Effects on Staudinger Ligation Yields

| Solvent | Dielectric Constant | Yield (%) |

| Toluene | 2.4 | Low |

| Dioxane | 2.2 | >80 |

| Tetrahydrofuran (THF) | 7.6 | Moderate |

| Acetonitrile | 37.5 | High |

| Dimethylformamide (DMF) | 36.7 | >95 |

| Water | 80.1 | High |

Note: Yields are dependent on the specific substrates and reaction conditions.[8]

Experimental Protocol: Staudinger Ligation

This protocol provides a general procedure for the Staudinger ligation of a peptide.

Materials:

-

Azido-peptide (1.0 equiv)

-

Phosphinothioester (1.0-1.2 equiv)

-

Solvent (e.g., THF/H₂O 3:1, DMF)

Procedure:

-

Dissolve the azido-peptide in the chosen solvent.

-

Add the phosphinothioester to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS.

-

Reactions are typically complete within 2-12 hours.

-

Upon completion, the product can be purified by reverse-phase HPLC.

Reaction Pathway: Staudinger Ligation

Caption: Reaction pathway of the Staudinger Ligation.

Curtius Rearrangement

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[16][17] The isocyanate can then be trapped with various nucleophiles to yield amines, carbamates, or ureas.[16][17] This reaction is a valuable tool for the synthesis of primary amines and their derivatives.[18]

Quantitative Data: Curtius Rearrangement Yields with Different Trapping Agents

| Acyl Azide Substrate | Trapping Nucleophile | Product | Yield (%) |

| Benzoyl azide | Water | Aniline | >90 |

| Phenylacetyl azide | Benzyl alcohol | Benzyl phenylacetate | 85-95 |

| Adamantanecarbonyl azide | tert-Butanol | Boc-1-adamantylamine | >90 |

| Cyclohexanecarbonyl azide | Aniline | 1-Cyclohexyl-3-phenylurea | 80-90 |

Experimental Protocol: One-Pot Curtius Rearrangement for Boc-Protected Amines

This protocol describes the synthesis of a Boc-protected amine from a carboxylic acid using diphenylphosphoryl azide (DPPA).[5]

Materials:

-

Carboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

tert-Butanol (excess)

-

Toluene

Procedure:

-

To a stirred solution of the carboxylic acid in toluene, add triethylamine.

-

Add DPPA dropwise to the mixture at room temperature.

-

After stirring for a short period, add tert-butanol.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC.

-

The reaction is usually complete within 2-12 hours.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reaction Mechanism: Curtius Rearrangement

Caption: General mechanism of the Curtius Rearrangement.

Schmidt Reaction

The Schmidt reaction involves the reaction of an azide with a carbonyl compound (ketone or carboxylic acid) or an alcohol in the presence of a strong acid to yield an amide or an amine, respectively, with the expulsion of nitrogen.[19][20]

Quantitative Data: Schmidt Reaction Yields

| Substrate | Product | Yield (%) |

| Benzophenone | Benzanilide | 95 |

| Cyclohexanone | Caprolactam | 80-90 |

| Benzoic acid | Aniline | 70-80 |

| Adamantanone | Adamantane lactam | 85 |

Experimental Protocol: Schmidt Reaction of a Ketone

This protocol describes the synthesis of an amide from a ketone using hydrazoic acid generated in situ.

Materials:

-

Ketone (1.0 equiv)

-

Sodium azide (1.5 equiv)

-

Concentrated sulfuric acid

-

Solvent (e.g., chloroform, benzene)

Procedure:

-

Caution! Hydrazoic acid is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with a blast shield.

-

Dissolve the ketone in the solvent in a three-necked flask equipped with a dropping funnel and a condenser.

-

Cool the solution in an ice bath.

-

Slowly add concentrated sulfuric acid to the stirred solution.

-

Add sodium azide portion-wise to the reaction mixture, maintaining the temperature below 10 °C. Vigorous gas evolution will occur.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Reaction Pathway: Schmidt Reaction of a Ketone

Caption: Simplified reaction pathway for the Schmidt reaction of a ketone.

Boyer Rearrangement

The Boyer rearrangement is a variation of the Schmidt reaction that utilizes alkyl azides instead of hydrazoic acid to react with ketones, leading to N-alkyl amides.[1][21] This reaction is typically promoted by a Lewis acid.[21]

Applications in Drug Development and Chemical Biology

The unique reactivity of the azide functional group has made it an indispensable tool in drug discovery and for probing biological systems.

Synthesis of Bioactive Molecules

The reactions described above are widely used in the synthesis of pharmaceuticals and other bioactive molecules. For instance, the Curtius rearrangement has been a key step in the synthesis of the antiviral drug oseltamivir (Tamiflu).[17] Click chemistry is extensively used to create libraries of compounds for high-throughput screening and to synthesize complex drug candidates, including antibody-drug conjugates.[22]

Probing Biological Signaling Pathways

A powerful application of azides in chemical biology is metabolic labeling. Cells can be fed with "azido sugars," which are analogs of natural sugars where a hydroxyl group is replaced by an azide.[1][2] These azido sugars are incorporated into cellular glycans through the cell's own metabolic machinery.[1][2] The azide then serves as a "chemical handle" that can be selectively tagged with a probe (e.g., a fluorescent dye or a biotin tag) via a bioorthogonal reaction like SPAAC or the Staudinger ligation.[1]

This allows for the visualization and identification of glycosylated proteins, which play crucial roles in cell signaling. For example, the glycosylation status of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), can influence their activity and downstream signaling through pathways like the MAPK/ERK pathway. By using azido sugars, researchers can study how changes in glycosylation affect these critical signaling cascades.

Caption: Simplified diagram of the MAPK/ERK signaling pathway, which can be studied using azido sugar labeling of receptors like EGFR.

Conclusion

The azide functional group continues to be a central player in the field of organic synthesis. Its rich and diverse reactivity, coupled with the development of powerful ligation chemistries, has provided chemists with an unparalleled toolkit for the construction of complex molecules and the investigation of intricate biological processes. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, reactions, and safe handling of organic azides is essential for leveraging their full potential in advancing science and medicine.

References

- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Schmidt Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 18. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 21. Boyer-Schmidt-Aube Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 22. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Azido-4-iodobenzene from 4-Iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-azido-4-iodobenzene, a valuable intermediate in organic synthesis, particularly in the field of bioconjugation and medicinal chemistry via "click" chemistry. The synthesis proceeds through a two-step, one-pot diazotization-azidation reaction starting from commercially available 4-iodoaniline. This protocol outlines the necessary reagents, equipment, step-by-step procedure, safety precautions, and characterization data.

Introduction

This compound is a bifunctional chemical linker containing both an azide group and an iodo group. The azide functionality is widely used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click" chemistry, for the formation of stable triazole linkages. The iodo group provides a site for various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse molecular fragments. This dual reactivity makes it a highly versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and bioconjugates.

The synthesis described herein involves the diazotization of the primary amine of 4-iodoaniline, followed by the substitution of the resulting diazonium salt with an azide ion. This is a well-established and reliable method for the preparation of aryl azides.

Reaction Scheme

The overall reaction is as follows:

Figure 1. Synthesis of this compound from 4-Iodoaniline.

Materials and Equipment

Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier |

| 4-Iodoaniline | C₆H₆IN | 219.02 | 540-37-4 | ≥98% | Sigma-Aldrich |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | ≥99% | Sigma-Aldrich |

| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 | ≥99.5% | Sigma-Aldrich |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 37% (w/w) | Fisher Scientific |